Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a derivative of 2-aminothiazole, which is a core structure in many clinically applied drugs . The primary targets of this compound are likely to be similar to those of other 2-aminothiazole derivatives, which include various enzymes and receptors involved in cellular processes .
Mode of Action
It is known that 2-aminothiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
2-aminothiazole derivatives have been shown to affect a wide range of pathways, including those involved in cell proliferation, inflammation, and microbial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known effects of similar 2-aminothiazole derivatives, it may have potential antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate are largely determined by the thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring allows it to interact with a variety of enzymes, proteins, and other biomolecules . For example, thiazole derivatives have been shown to inhibit the cortisone reductase (11β-HSD1) enzyme .
Cellular Effects
This compound can have diverse effects on various types of cells and cellular processes. Its influence on cell function can be attributed to its ability to interact with various cellular components and influence biochemical pathways
Molecular Mechanism
It is known that thiazole derivatives can act as ATP-competitive inhibitors, selectively inhibiting certain enzymes such as CDK2 . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate typically involves the reaction of 2-amino-1,3-thiazole with a suitable alkylating agent. One common method includes the use of ethyl 2-bromo-2-methylpropanoate as the alkylating agent, which reacts with 2-amino-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
Thiazole: The parent compound of the thiazole family.
Sodium 2-(2-amino-1,3-thiazol-4-yl)acetate: A structurally related compound with different substituents.
Uniqueness
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its sodium salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
sodium;2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.Na/c1-7(2,5(10)11)4-3-12-6(8)9-4;/h3H,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDIGRDKEHHFGF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.